L-Phenylglycine methyl ester hydrochloride

Descripción general

Descripción

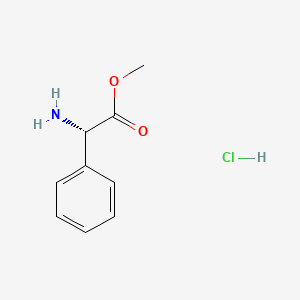

L-Phenylglycine methyl ester hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . . This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Companies like Simson Pharma Limited provide high-quality L-Phenylglycine methyl ester hydrochloride accompanied by a Certificate of Analysis .

Análisis De Reacciones Químicas

Types of Reactions

L-Phenylglycine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

L-Phenylglycine methyl ester hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its role is primarily in the creation of amino acid derivatives that enhance drug efficacy. For instance, it has been utilized in the synthesis of compounds targeting specific receptors or enzymes, contributing to the development of novel therapeutic agents.

Key Findings:

- Intermediate Synthesis: It is integral in producing amino acid-based drugs that exhibit improved pharmacological profiles.

- Case Study: In a study focusing on the synthesis of GPR88 receptor modulators, this compound was employed to create derivatives with enhanced binding affinities and specificities .

Peptide Synthesis

The compound is widely used in solid-phase peptide synthesis (SPPS), a technique essential for generating complex peptides with defined sequences and structures. This method is critical for drug discovery and development, particularly for peptide-based therapeutics.

Key Findings:

- Complex Peptides: By facilitating the formation of peptide bonds in a controlled manner, this compound allows researchers to produce peptides with specific biological activities.

- Data Table:

| Application Area | Role of this compound |

|---|---|

| Solid-phase Peptide Synthesis | Acts as a building block for peptide chains |

| Drug Discovery | Enables the creation of biologically active peptides |

Chiral Catalysis

In asymmetric synthesis, this compound functions as a chiral auxiliary, assisting chemists in producing enantiomerically pure compounds. This property is essential for developing safe and effective medications, as many drugs require specific stereochemistry to achieve desired therapeutic effects.

Key Findings:

- Enantiomeric Purity: The use of this compound helps in achieving high enantiomeric excess in synthesized products.

- Case Study: Research demonstrated that utilizing this compound as a chiral auxiliary significantly increased the yield of desired enantiomers in various synthetic pathways .

Biochemical Research

This compound is employed in biochemical studies related to neurotransmitter systems. Its application aids researchers in understanding neurological conditions and developing potential treatments.

Key Findings:

- Neurotransmitter Studies: The compound's role in modulating neurotransmitter activity has implications for treating disorders such as depression and anxiety.

- Research Example: Investigations into its effects on neurotransmitter release have provided insights into mechanisms underlying certain neurological disorders .

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance material properties. This application is valuable for creating advanced materials used in various industrial applications.

Key Findings:

- Polymer Enhancement: The compound improves mechanical and thermal properties when integrated into polymeric materials.

- Data Table:

| Material Property | Improvement Achieved |

|---|---|

| Mechanical Strength | Increased tensile strength |

| Thermal Stability | Enhanced thermal resistance |

Mecanismo De Acción

The mechanism of action of L-Phenylglycine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in the synthesis of neurotransmitters and other biologically active molecules. The compound’s effects are mediated through its ability to modulate enzyme activity and influence metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-amino-2-phenylacetate

- Ethyl 2-amino-2-phenylacetate

- Benzyl 2-amino-2-phenylacetate

Uniqueness

L-Phenylglycine methyl ester hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its analogs. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications .

Actividad Biológica

L-Phenylglycine methyl ester hydrochloride (CAS No. 19883-41-1) is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural properties, which contribute to its interaction with various biological systems. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

| Solubility | 0.985 mg/ml in water |

| Log P (octanol-water partition coefficient) | 1.09 |

| Melting Point | Not specified |

The compound is soluble in water and exhibits high gastrointestinal absorption, indicating potential for oral bioavailability .

Biological Activities

1. Antimicrobial Properties

this compound has shown promising antimicrobial activity. Research indicates that derivatives of phenylglycine can inhibit the growth of various bacterial strains, making them candidates for antibiotic development. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Corrosion Inhibition

Interestingly, this compound has been studied for its corrosion inhibition properties in mild steel exposed to hydrochloric acid. The compound demonstrated significant inhibition efficiency, which increased with concentration and temperature, suggesting a chemical adsorption mechanism on the metal surface . This property could have implications for industrial applications where metal protection is critical.

3. Neuroprotective Effects

Studies have indicated that phenylglycine derivatives may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This suggests a role in treating neurodegenerative diseases .

4. Enzyme Interaction

Research has highlighted the interaction of this compound with various enzymes, including proteases and kinases. Its ability to act as a substrate or inhibitor can influence cellular signaling pathways and metabolic processes .

Case Studies and Research Findings

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of L-phenylglycine derivatives against a panel of pathogenic bacteria. The results showed that certain derivatives exhibited significant inhibitory effects, leading to further exploration into their potential as novel antimicrobial agents .

Research Finding: Corrosion Inhibition Mechanism

In a detailed investigation into the corrosion inhibition properties of this compound, it was found that the adsorption followed the Langmuir isotherm model, indicating a monolayer coverage on the metal surface. Thermodynamic parameters such as enthalpy and Gibbs free energy were calculated, supporting the feasibility of using this compound in corrosion prevention applications .

Propiedades

IUPAC Name |

methyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHMTBUWTGVEFG-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459060 | |

| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15028-39-4 | |

| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Phenylglycine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Can L-Phenylglycine methyl ester hydrochloride be incorporated into larger molecules?

A1: Yes, this compound can be used as a building block in the synthesis of more complex molecules. For example, it was utilized as a starting material in the synthesis of chiral macrocyclic phosphoramidates. [] These phosphoramidates incorporate L-amino acid methyl ester units, including this compound, into their structure.

Q2: How does the structure of a potential guest molecule influence its recognition by chiral macrocyclic phosphoramidates containing this compound?

A2: Research indicates that chiral macrocyclic phosphoramidates exhibit selectivity in recognizing guest molecules. The study found that the chiral recognition ability of these macrocycles was stronger for D-phenylglycine methyl ester hydrochloride compared to this compound. [] Furthermore, the size of the guest molecule's side chain also impacted recognition, with smaller substituents being preferred. For instance, D-phenylglycine and this compound showed better recognition than D- or L-phenylalanine methyl ester hydrochloride. [] This suggests that both chirality and steric factors play a role in the molecular recognition process.

Q3: What is an efficient method for preparing L-Phenylglycine amide from L-Phenylglycine?

A3: A two-step synthesis route for preparing L-Phenylglycine amide from L-Phenylglycine has been reported. [] The first step involves esterification of L-Phenylglycine in methanol to yield this compound. Subsequently, this compound undergoes amidation in ammonia, resulting in the formation of L-Phenylglycine amide. This procedure achieves an overall yield of approximately 65%. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.